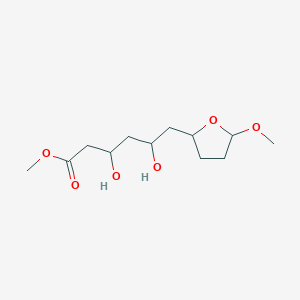
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate, also known as MDHH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MDHH is a derivative of hexanoic acid and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate is not fully understood, but it is believed to involve the regulation of cellular signaling pathways and the modulation of cellular metabolism. Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation, suggesting that it may have therapeutic potential in these areas.
Efectos Bioquímicos Y Fisiológicos
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been found to have various biochemical and physiological effects, including the modulation of cellular metabolism, the regulation of signaling pathways, and the inhibition of inflammation and cancer cell proliferation. Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate, including the investigation of its potential therapeutic effects in various disease models, the development of novel materials based on Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate, and the optimization of its synthesis method to improve yield and purity. Further studies are also needed to fully understand the mechanism of action of Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate and its effects on cellular metabolism and signaling pathways.
Métodos De Síntesis
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate can be synthesized using various methods, including the reaction of hexanoic acid with 5-methoxy-2,3-dihydrofuran-2-one in the presence of a catalyst. Another method involves the reaction of 2,5-dioxo-1-pyrrolidine with 5-methoxy-2,3-dihydrofuran-2-one in the presence of a base. The yield of Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.
Aplicaciones Científicas De Investigación
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been investigated for its anti-inflammatory and anti-cancer properties. In biochemistry, Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been studied for its role in regulating cellular metabolism and signaling pathways. In materials science, Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
18142-13-7 |
|---|---|
Nombre del producto |
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate |
Fórmula molecular |
C12H22O6 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate |
InChI |
InChI=1S/C12H22O6/c1-16-11(15)7-9(14)5-8(13)6-10-3-4-12(17-2)18-10/h8-10,12-14H,3-7H2,1-2H3 |
Clave InChI |
UOEPVORRJQUSDF-UHFFFAOYSA-N |
SMILES |
COC1CCC(O1)CC(CC(CC(=O)OC)O)O |
SMILES canónico |
COC1CCC(O1)CC(CC(CC(=O)OC)O)O |
Sinónimos |
β,δ-Dihydroxy-5-methoxy-2,3,4,5-tetrahydro-2-furanhexanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



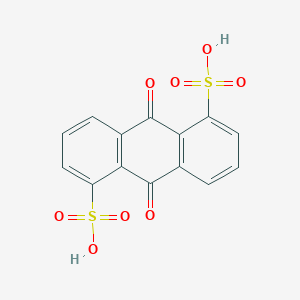
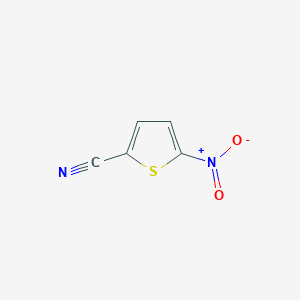
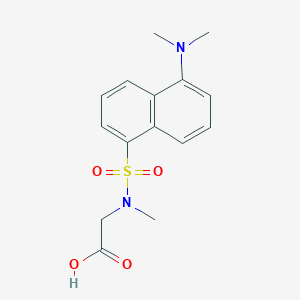
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
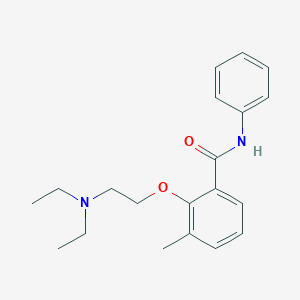
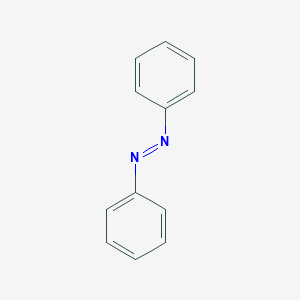
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
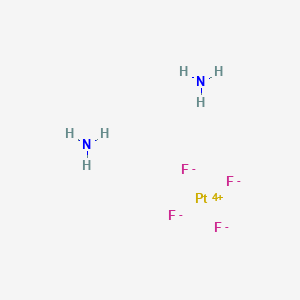

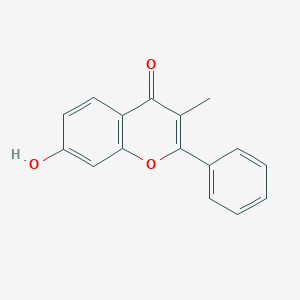
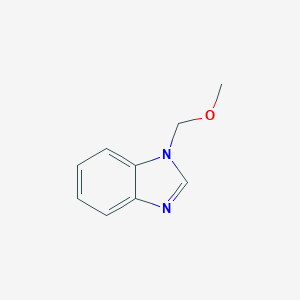
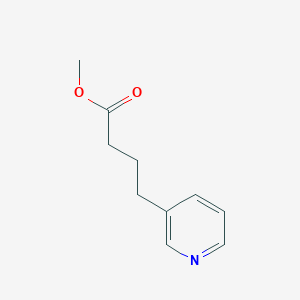
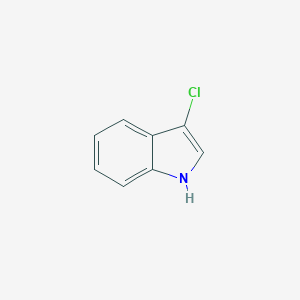
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)